molecular formula C21H22N2O3 B2425446 (4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone CAS No. 890602-35-4

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Cat. No.: B2425446
CAS No.: 890602-35-4
M. Wt: 350.418
InChI Key: BSFUZXCLXYUIMW-UHFFFAOYSA-N
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Description

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic compound that features a benzoylphenoxy group and a dimethylpyrazolyl group attached to a propanol backbone

Properties

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-12-16(2)23(22-15)13-19(24)14-26-20-10-8-18(9-11-20)21(25)17-6-4-3-5-7-17/h3-12,19,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUZXCLXYUIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone typically involves multiple steps:

    Formation of the Benzoylphenoxy Group: This can be achieved by reacting 4-hydroxybenzophenone with an appropriate alkylating agent under basic conditions.

    Introduction of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with an alkyl halide.

    Coupling of the Two Fragments: The final step involves coupling the benzoylphenoxy and dimethylpyrazolyl fragments through a condensation reaction, often facilitated by a catalyst or under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The benzoylphenoxy group may interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzoylphenoxy and a dimethylpyrazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.39 g/mol. Its structure features a pyrazole ring, a phenolic group, and a hydroxypropoxy substituent, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study utilizing molecular docking simulations demonstrated that similar compounds can scavenge free radicals effectively, suggesting that this compound may also possess this capability. The presence of hydroxyl groups in its structure enhances its electron-donating ability, which is crucial for antioxidant activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds with similar structural motifs have shown inhibition of pro-inflammatory cytokines in vitro. This suggests that our compound could mitigate inflammatory responses by interfering with signaling pathways involved in inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain pyrazole-based compounds have been shown to induce apoptosis in cancer cell lines. A specific derivative demonstrated IC50 values lower than established chemotherapeutics like 5-FU in glioma cell lines . This indicates that this compound may warrant further investigation as a potential anticancer agent.

Case Study 1: Cytotoxicity Assessment

A recent study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. The compound was tested against C6 glioma cells and exhibited significant cytotoxicity with an IC50 value indicating effectiveness comparable to standard treatments. Flow cytometry analysis revealed that the mechanism of action involved apoptosis induction and cell cycle arrest .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. The results indicated strong interactions with proteins involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

Research Findings

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

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